2-(azetidin-3-yl)-2,3-dihydro-1H-isoindol-1-onehydrochloride
Description
2-(Azetidin-3-yl)-2,3-dihydro-1H-isoindol-1-one hydrochloride is a heterocyclic compound featuring an isoindolinone core fused with an azetidine ring. The isoindolinone scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity and ability to interact with diverse biological targets. The azetidine substituent introduces a strained four-membered ring system, which may enhance binding affinity or modulate pharmacokinetic properties. As a hydrochloride salt, this compound benefits from improved solubility and stability, making it suitable for pharmacological studies.
Properties
Molecular Formula |
C11H13ClN2O |
|---|---|
Molecular Weight |
224.68 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-3H-isoindol-1-one;hydrochloride |
InChI |
InChI=1S/C11H12N2O.ClH/c14-11-10-4-2-1-3-8(10)7-13(11)9-5-12-6-9;/h1-4,9,12H,5-7H2;1H |
InChI Key |
MYMNSWSVEKAHLM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)N2CC3=CC=CC=C3C2=O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azetidin-3-yl)-2,3-dihydro-1H-isoindol-1-onehydrochloride can be achieved through several methods. . This reaction is efficient for synthesizing functionalized azetidines, although it has faced challenges due to inherent limitations.
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This approach provides a straightforward route to obtain the target compound with high yields.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes mentioned above to scale up the production. This includes using continuous flow reactors and optimizing reaction conditions to ensure high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(azetidin-3-yl)-2,3-dihydro-1H-isoindol-1-onehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(azetidin-3-yl)-2,3-dihydro-1H-isoindol-1-onehydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(azetidin-3-yl)-2,3-dihydro-1H-isoindol-1-onehydrochloride involves its interaction with specific molecular targets. For instance, as a GABA-uptake inhibitor, it binds to the GABA transporter, preventing the reuptake of GABA into neurons and thereby increasing its availability in the synaptic cleft . This action can modulate neurotransmission and has potential therapeutic implications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of 2-(azetidin-3-yl)-2,3-dihydro-1H-isoindol-1-one hydrochloride can be contextualized by comparing it to three structurally related isoindolinone derivatives (Table 1).
Table 1: Key Structural and Functional Comparisons
Key Observations :
Structural Differences: The target compound’s azetidine group distinguishes it from analogs with bulkier substituents (e.g., piperazine derivatives in ). PD 168568 () incorporates a 3,4-dimethylphenylpiperazine moiety, which likely enhances lipophilicity and CNS penetration compared to the target compound’s azetidine. The aminoethyl-substituted derivative () lacks a heterocyclic amine, resulting in a simpler structure with lower molecular weight.
However, the azetidine substituent might alter selectivity or potency. PD 168568 () is supplied as a dihydrochloride salt, mirroring the target compound’s formulation, which suggests shared strategies for optimizing solubility and bioavailability.
Synthetic Accessibility: The synthesis of related compounds often involves coupling reactions between isoindolinone precursors and amine-containing fragments (e.g., piperazine derivatives in ). The target compound’s azetidine group could be introduced via similar alkylation or ring-closing methodologies.
Research Findings and Limitations
- Solubility and Stability : The hydrochloride salt form (common to the target compound and PD 168568 ) enhances aqueous solubility, a critical factor for in vivo efficacy.
- Knowledge Gaps: The absence of crystallographic or in vivo data for the target compound limits mechanistic insights. Computational modeling or structural studies (e.g., using SHELX or ORTEP-III for crystallography) could address this.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
